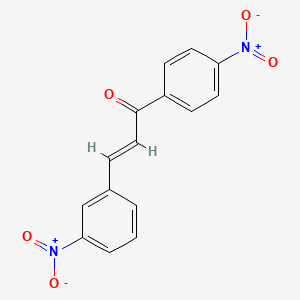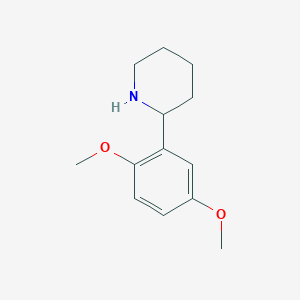
SodiumPerfluorodecanoate
描述
Sodium Perfluorodecanoate is a type of perfluoroalkyl substance (PFAS), specifically a perfluoroalkyl acid (PFAA). It is a fluorosurfactant known for its unique hydrophobicity and oleophobicity, making it resistant to heat, oil, stains, grease, and water. This compound has been used in various consumer products and industrial applications due to these properties.
作用机制
Target of Action
Sodium Perfluorodecanoate, also known as Sodium PFDA, is a fluorosurfactant . It primarily targets proteins and other molecules in the body. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
It is believed that sodium pfda acts by binding to its targets, which can alter the structure and function of those molecules. This interaction with its targets leads to changes in the body, such as the activation of PPARα and the increased expression of certain enzymes .
Biochemical Pathways
Sodium PFDA affects various biochemical pathways. It has been shown to influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx . These biomolecules play crucial roles in various biochemical pathways, including those involved in oxidative stress and lipid metabolism .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a valuable approach to integrate quantitative information about the pharmacologic properties of a compound with its pharmacokinetics .
Result of Action
The result of Sodium PFDA’s action can be seen at both the molecular and cellular levels. At the molecular level, it influences the contents and activity of various biomolecules . At the cellular level, it can lead to changes in enzyme expression and receptor activation . It’s important to note that sodium pfda has a relatively high toxicity and can promote tumor growth .
Action Environment
Sodium PFDA’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFDA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFDA-containing products is the main route of exposure .
生化分析
Biochemical Properties
SodiumPerfluorodecanoate has been shown to interact with various biomolecules. For instance, it has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . A study also indicated that this compound could influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to greatly affect the immune response . Mechanistic investigations indicated that this compound inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4, suggesting that inflammasome assemblies were suppressed .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that this compound is resistant to hydrolysis, photolysis, and biodegradation, causing persistence of the compound in the environment .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . It does not biodegrade according to the route of fatty acid metabolism .
准备方法
The synthesis of Sodium Perfluorodecanoate typically involves electrochemical fluorination (ECF). This process occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods also utilize similar electrochemical processes to produce Sodium Perfluorodecanoate on a larger scale.
化学反应分析
Sodium Perfluorodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sodium Perfluorodecanoate can lead to the formation of perfluorinated carboxylic acids .
科学研究应用
Sodium Perfluorodecanoate has a wide range of scientific research applications, including:
Biology: Research on the mass flows of perfluorinated compounds in municipal wastewater treatment facilities has revealed the persistence of these compounds, including Sodium Perfluorodecanoate, throughout treatment processes.
Medicine: Its unique properties make it useful in the development of medical equipment and drug delivery systems.
Industry: It is used in food packaging materials for their oil and moisture resistance properties.
相似化合物的比较
Sodium Perfluorodecanoate is part of the broader group of perfluoroalkyl substances (PFAS), which includes other perfluoroalkyl acids (PFAAs) such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Compared to these similar compounds, Sodium Perfluorodecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its resistance to heat, oil, stains, grease, and water makes it particularly valuable in various industrial applications .
属性
InChI |
InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCFNKLDHKVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3830-45-3 | |
| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3830-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)







![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)

